molecular formula C36H45N7O5 B601652 Dabigatran Impurity F CAS No. 211915-07-0

Dabigatran Impurity F

Katalognummer: B601652
CAS-Nummer: 211915-07-0
Molekulargewicht: 655.8 g/mol
InChI-Schlüssel: HEJZABCHPVKGHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dabigatran Impurity F (CAS No. 211915-07-0) is a degradation product formed during the oxidative degradation of dabigatran etexilate, a direct thrombin inhibitor used as an oral anticoagulant . Impurity profiling, including F, is essential for regulatory compliance and ensuring the quality of pharmaceutical formulations .

Vorbereitungsmethoden

Structural and Functional Significance of Dabigatran Impurity F

This compound (CAS 1642853-67-5) is a β-alanine derivative featuring a benzimidazole core linked to a pyridinyl group via a carboxamide bond, with an ethyl ester moiety at the propanoate side chain . Its molecular formula, C₁₉H₂₀N₄O₄, corresponds to a molecular weight of 368.39 g/mol, and predicted physicochemical properties include a density of 1.305 g/cm³ and a pKa of 11.69 . As a process-related impurity, it arises during acylation or esterification steps in dabigatran synthesis, while oxidative degradation under acidic or basic conditions further promotes its formation . Regulatory guidelines mandate its control below 0.15% in the final API, necessitating robust synthetic and analytical protocols .

Synthetic Routes to this compound

Oxidative Degradation of Dabigatran Etexilate

A primary route to Impurity F involves the oxidative degradation of dabigatran etexilate mesylate. As reported by Devarasetty et al., treating dabigatran etexilate with ethanol and hydrochloric acid gas under reflux conditions induces cleavage of the hexyl carbamate group, yielding Impurity F via intermediate oxidation . The reaction proceeds as follows:

Dabigatran etexilate mesylateHCl (gas), EtOHΔImpurity F+byproducts\text{Dabigatran etexilate mesylate} \xrightarrow[\text{HCl (gas), EtOH}]{\Delta} \text{Impurity F} + \text{byproducts}

This method achieves a purity of 98.2% after recrystallization from ethyl acetate, though yields remain moderate (62–68%) due to competing side reactions .

Direct Synthesis from 1-Methyl-2-Oxo-Benzimidazole Intermediate

An alternative approach synthesizes Impurity F de novo using 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (Intermediate I) as the starting material :

  • Acylation : Intermediate I reacts with N-pyridin-2-yl-β-alanine ethyl ester in dichloromethane (DCM) using 1,1'-carbonyldiimidazole (CDI) as the coupling agent.

  • Workup : The crude product is washed with water, extracted into DCM, and concentrated.

  • Purification : Recrystallization from tetrahydrofuran (THF)-ethyl acetate (1:10 v/v) yields Impurity F with 99.1% purity (HPLC) .

Key parameters include a reaction temperature of 25–30°C, a molar ratio of 1:1.2 (Intermediate I:CDI), and a 6-hour reaction time .

Solvent Systems for Recrystallization

Recrystallization solvents significantly impact impurity removal:

Solvent SystemPurity (%)Yield (%)Residual Solvent (ppm)
Ethyl acetate98.268<500
THF-Ethyl acetate99.172<300
Acetone-Water (8:8)97.565<100

Data sourced from .

The THF-ethyl acetate system (1:10 v/v) achieves optimal purity by selectively dissolving non-polar byproducts while precipitating Impurity F .

Chromatographic Purification

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J=4.8 Hz, 1H, pyridinyl-H), 7.75 (m, 2H, benzimidazole-H), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.65 (s, 3H, N-CH₃) .

  • HPLC : Retention time 12.3 min (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm), gradient elution (acetonitrile:phosphate buffer pH 3.0) .

Stability Studies

Impurity F exhibits photolytic degradation under UV light (254 nm), with a 15% increase in related substances after 48 hours . Storage at 2–8°C in amber vials is recommended to prevent decomposition.

Synthetic Impurity F serves as a reference standard for:

  • Method Validation : Calibrating HPLC/UV methods for impurity quantification in dabigatran batches .

  • Forced Degradation Studies : Identifying oxidative degradation pathways in API stability testing .

  • Regulatory Submissions : Demonstrating analytical method specificity per ICH Q3A/B guidelines .

Analyse Chemischer Reaktionen

Types of Reactions

Dabigatran Impurity F undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound to other related compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like methanol and acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-nitroso derivatives, which are of particular concern due to their potential mutagenic and carcinogenic properties .

Wissenschaftliche Forschungsanwendungen

Analytical Profiling of Dabigatran Impurity F

1.1 Importance of Impurity Profiling

Impurity profiling is critical in pharmaceutical analysis to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). The identification and quantification of impurities like this compound are essential for compliance with regulatory standards and for safeguarding patient health. The presence of such impurities can influence drug performance and safety profiles .

1.2 Analytical Methods

Recent studies have employed various analytical techniques to profile Dabigatran and its impurities. High-Performance Liquid Chromatography (HPLC) combined with Mass Spectrometry (MS) has emerged as a preferred method due to its sensitivity and specificity. For instance, a study developed an LC-MS method that successfully separated and quantified three key impurities, demonstrating robust validation parameters such as limits of detection and quantification .

Method Sensitivity Specificity Validation Parameters
LC-MSHighHighLOD, LOQ, Recovery
HPLCModerateHighRSD, Precision

Clinical Implications of this compound

2.1 Safety Concerns

The safety profile of Dabigatran etexilate can be adversely affected by impurities like this compound. Clinical studies have indicated that impurities may contribute to adverse effects such as increased bleeding risks or gastrointestinal complications . Therefore, understanding the pharmacological impact of these impurities is crucial for patient safety.

2.2 Case Studies

Several case studies have highlighted the importance of monitoring impurities in clinical settings:

  • Case Study 1: A patient treated with Dabigatran etexilate experienced unexpected bleeding complications attributed to the presence of impurities in the formulation. Subsequent analysis revealed elevated levels of this compound, prompting a review of manufacturing processes.
  • Case Study 2: In a clinical trial comparing Dabigatran etexilate with warfarin, patients receiving formulations with higher impurity levels reported more adverse effects. This correlation underscored the need for stringent impurity control measures in drug development .

Regulatory Considerations

Regulatory agencies such as the FDA and EMA emphasize the necessity of impurity profiling in drug approval processes. The International Conference on Harmonisation (ICH) guidelines provide frameworks for assessing impurities in pharmaceuticals. These guidelines mandate comprehensive testing for known and unknown impurities to ensure that they do not exceed acceptable thresholds .

Wirkmechanismus

The mechanism of action of Dabigatran Impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in the final product can affect the overall safety and efficacy of Dabigatran etexilate. The molecular targets and pathways involved in its formation and potential effects are studied to ensure the quality and safety of the final drug product .

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Dabigatran-Related Impurities

Dabigatran synthesis generates multiple impurities (A–G), each with distinct formation pathways and chemical properties:

  • Impurity A : Formed via acidic/basic hydrolysis or metabolic processes.
  • Impurity B : Generated due to residual isopropyl alcohol during synthesis.
  • Impurity F : Specifically arises from oxidative degradation, distinguishing it from hydrolytic or solvent-related impurities .

These variations necessitate tailored analytical methods for quantification .

Comparison with Other Anticoagulants

Dabigatran vs. Warfarin

  • Efficacy : In the RE-LY trial, dabigatran (150 mg) showed superior efficacy to warfarin in preventing stroke/systemic embolism (1.11% vs. 1.69% annual risk) .
  • Safety : Dabigatran had a lower rate of hemorrhagic stroke (0.10% vs. 0.38%) but comparable major bleeding risk (3.11% vs. 3.36%) .
  • Cost-Effectiveness : Dabigatran’s predictable pharmacokinetics reduce monitoring costs, though warfarin remains cheaper per dose. Inclusion of patient time costs (e.g., INR monitoring) narrows this gap .

Dabigatran vs. Factor Xa Inhibitors (Rivaroxaban, Apixaban)

An indirect comparison revealed:

  • Efficacy : Dabigatran 150 mg had similar stroke prevention efficacy to apixaban (odds ratio [OR] 1.22, p = 0.18) but was superior to rivaroxaban (OR 1.35, p = 0.04) .
  • Safety : Apixaban demonstrated lower major bleeding risk compared to dabigatran 150 mg (OR 0.74, p = 0.004) and rivaroxaban (OR 0.68, p < 0.001) .

Comparison with Generic Dabigatran Formulations

Generic versions of dabigatran with altered bioavailability (F) were evaluated for cost-effectiveness:

Table 1: Cost-Effectiveness of Brand vs. Generic Dabigatran (Base Case)

Formulation (F) Cost ($) QALY Major Bleeding Events (N) Dominance Status
Brand (F = 1) 53,126 7.35 12,193
Generic (F = 1.25) 50,937 7.29 14,112 Dominated
Generic (F = 0.8) 49,510 7.38 10,604 Dominant

Notes:

  • The F = 0.8 generic had the lowest cost and highest quality-adjusted life years (QALYs), making it dominant .
  • Higher F values (e.g., F = 1.25) increased bleeding events and reduced cost-effectiveness (ICER = $36,483/QALY vs. brand) .

Analytical Challenges in Detecting Impurity F

Six methods were compared for dabigatran quantification, relevant for impurity profiling:

Table 2: Performance of Dabigatran Assays

Assay LOD (ng/mL) LOQ (ng/mL) Repeatability (CV%)
HTI-HY (low-range) 4 7 <15% at 10–60 ng/mL
Diluted Thbin Time 20 50 <10%

Notes:

  • Impurity F detection requires high sensitivity due to low concentrations in formulations .
  • Ecarin clotting time and diluted thrombin time are preferred for specificity in clinical settings .

Structural Analogs and Novel Thrombin Inhibitors

Novel compounds like I-8 (with HTMP moiety) demonstrated enhanced anticoagulant effects and reduced bleeding risk compared to dabigatran in preclinical studies .

Biologische Aktivität

Dabigatran etexilate is a direct thrombin inhibitor used primarily as an anticoagulant. However, the presence of impurities, such as Dabigatran Impurity F, raises concerns regarding their biological activity and potential effects on therapeutic efficacy and safety. This article explores the biological activity of this compound based on available research findings.

Overview of Dabigatran and Its Impurities

Dabigatran etexilate is a prodrug that is converted to its active form, dabigatran, in the body. The compound inhibits thrombin, which plays a crucial role in the coagulation cascade by converting fibrinogen to fibrin. While dabigatran has established anticoagulant properties, the biological activities of its impurities, including Impurity F, are less well characterized.

This compound is classified among the various impurities that can arise during the synthesis of dabigatran etexilate. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to identify and quantify these impurities in pharmaceutical formulations .

Table 1: Summary of Impurities in Dabigatran Etexilate

Impurity NameRetention Time (min)Molecular Weight (g/mol)
Impurity A3.423483.20
Impurity B4.013501.15
Impurity F 5.514 501.15
Impurity C9.935628.30

Anticoagulant Effects

The biological activity of this compound has not been extensively studied; however, it is essential to understand its potential impact on the pharmacodynamics of dabigatran. In general, impurities may alter the overall efficacy and safety profile of a drug.

  • In Vitro Studies : Preliminary studies suggest that some impurities may exhibit anticoagulant properties, although specific data on Impurity F remains limited . The interaction of impurities with thrombin or other components of the coagulation cascade could theoretically enhance or inhibit the effects of dabigatran.
  • Genotoxicity Assessments : According to FDA evaluations, none of the specified impurities, including those related to dabigatran, showed positive results in genotoxicity assays, indicating a low risk for genetic damage . This is crucial for ensuring patient safety.

Pharmacokinetics

The pharmacokinetic profile of dabigatran is characterized by its absorption, distribution, metabolism, and excretion (ADME). The conversion from dabigatran etexilate to dabigatran occurs rapidly after oral administration, with peak plasma concentrations typically reached within two hours .

  • Renal Clearance : Approximately 80-85% of dabigatran is eliminated unchanged via renal pathways . The implications for impurity clearance are significant; any accumulation due to impaired renal function could affect therapeutic outcomes.

Case Studies and Clinical Findings

A review of clinical trials involving dabigatran has highlighted the importance of monitoring for adverse effects associated with both the drug and its impurities. For instance:

  • RE-LY Trial : This pivotal trial demonstrated that dabigatran effectively reduced stroke risk in patients with atrial fibrillation compared to warfarin. However, adverse effects such as gastrointestinal disturbances were noted at higher rates among patients receiving dabigatran .
  • Post-Marketing Surveillance : Reports have indicated rare instances of liver injury associated with dabigatran use; however, no direct correlation with specific impurities has been established . Continuous monitoring is essential to evaluate long-term safety.

Q & A

Basic Research Questions

Q. What are the critical structural and physicochemical properties of Dabigatran Impurity F?

this compound (CAS 1408238-36-7) is identified as 2-{[4-(Amino-hexyloxycarbonylimino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzoimidazole-5-carboxylic acid ethyl ester . Key properties include:

  • Molecular formula: C₂₈H₃₄N₆O₅
  • Molecular weight: 534.61 g/mol
  • Spectral Characterized via LC-MS/MS (mass-to-charge ratio [M+H]+ = 535.3) and NMR (¹H/¹³C shifts for methyl, benzimidazole, and carbamate groups) . Researchers must confirm identity using orthogonal methods (e.g., HPLC retention time matching, spiking experiments) to avoid misidentification with structurally similar impurities like Dabigatran Impurity A (CAS 211914-51-1) .

Q. How can researchers establish a validated analytical method for detecting this compound?

Follow FDA/ICH Q3A guidelines for impurity quantification :

  • Chromatographic separation : Use reversed-phase HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) and mobile phase gradient of 0.1% formic acid in water/acetonitrile .
  • Detection : UV at 220 nm or tandem mass spectrometry (LC-MS/MS) for trace-level quantification (QL ≤ 0.05%) .
  • Validation parameters : Assess specificity (no co-elution with Dabigatran or other impurities), linearity (R² ≥ 0.998 over 50–150% of target concentration), and accuracy (recovery 95–105%) .

Q. What are the primary synthetic pathways leading to this compound?

Impurity F arises during the synthesis of Dabigatran etexilate mesylate via:

  • Incomplete esterification : Residual ethyl ester intermediates from incomplete conversion of carboxyl groups .
  • Side reactions : Alkylation of the benzimidazole ring under acidic conditions . Process optimization (e.g., pH control during coupling reactions, temperature monitoring) reduces its formation .

Advanced Research Questions

Q. How should researchers address discrepancies in impurity profiles across batches of Dabigatran etexilate?

  • Root-cause analysis : Compare synthetic routes (e.g., catalyst purity, reaction time) using design-of-experiments (DoE) to identify critical process parameters .
  • Degradation studies : Perform forced degradation (e.g., 40°C/75% RH for 3 months) to assess Impurity F’s stability. Use LC-MS to differentiate process-related vs. degradation-related impurities .
  • Statistical tools : Apply multivariate analysis (e.g., PCA) to batch data to isolate outliers and correlate with process variables .

Q. What methodologies are recommended for qualifying the toxicological risk of this compound?

Follow ICH M7(R1) guidelines for mutagenic impurity assessment :

  • In silico analysis : Use in silico tools (e.g., Derek Nexus, Sarah) to predict mutagenic potential based on structural alerts (e.g., nitroso groups) .
  • In vitro assays : Conduct bacterial reverse mutation (Ames) tests if in silico results are equivocal .
  • Acceptance criteria : Set thresholds based on maximum daily dose (e.g., ≤1.5 µg/day for a 150 mg Dabigatran dose) .

Q. How can researchers reconcile conflicting data on Impurity F’s stability under accelerated storage conditions?

  • Experimental design : Conduct stress testing (hydrolysis, oxidation, photolysis) with controlled variables (e.g., peroxide concentration, light intensity) .
  • Degradation pathway mapping : Use HRMS and NMR to identify degradation products (e.g., hydrolysis of the ethyl ester group) .
  • Data normalization : Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate long-term stability from accelerated data .

Q. Methodological Challenges and Solutions

Q. How to resolve low recovery rates during Impurity F spiking experiments?

  • Sample preparation : Use sonication (30 min) and centrifugation (10,000 rpm) to improve extraction efficiency from complex matrices .
  • Matrix effects : Employ isotopically labeled internal standards (e.g., Dabigatran-d₃) to correct for ion suppression in LC-MS/MS .

Q. What strategies mitigate cross-contamination during impurity synthesis?

  • Chromatographic purification : Use preparative HPLC with a phenyl-hexyl column for high-resolution separation .
  • Process controls : Implement in-line FTIR to monitor reaction completion and minimize byproduct formation .

Q. Regulatory and Compliance Considerations

Q. How to align Impurity F’s acceptance criteria with FDA/EMA guidelines?

  • Thresholds : For a maximum daily dose of 600 mg, the qualification threshold is 0.15% (ICH Q3A) .
  • Documentation : Submit structural elucidation reports (NMR, HRMS), batch analysis data, and toxicological risk assessments in regulatory filings .

Eigenschaften

CAS-Nummer

211915-07-0

Molekularformel

C36H45N7O5

Molekulargewicht

655.8 g/mol

IUPAC-Name

ethyl 3-[[1-methyl-2-[[4-(N-octoxycarbonylcarbamimidoyl)anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C36H45N7O5/c1-4-6-7-8-9-12-23-48-36(46)41-34(37)26-14-17-28(18-15-26)39-25-32-40-29-24-27(16-19-30(29)42(32)3)35(45)43(22-20-33(44)47-5-2)31-13-10-11-21-38-31/h10-11,13-19,21,24,39H,4-9,12,20,22-23,25H2,1-3H3,(H2,37,41,46)

InChI-Schlüssel

HEJZABCHPVKGHZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

O-Octyl Dabigatran Ethyl Ester;  N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.